4-Hydroxyphenylglycine
Overview
Description
4-Hydroxyphenylglycine is a non-proteogenic amino acid found in vancomycin and related glycopeptides . It is synthesized from the shikimic acid pathway and requires four enzymes for its synthesis . Both L- and D-HPG are used in the vancomycin class of antibiotics .
Synthesis Analysis
HPG is synthesized from prephenate, an intermediate in the shikimic acid pathway and also a precursor to tyrosine . Prephenate is aromatized by prephenate dehydrogenase (Pdh) using NAD+ as a cofactor to produce 4-hydroxyphenylpyruvate . 4-Hydroxyphenylpyruvate is then oxidized by 4-hydroxymandelate synthase (4HmaS) using oxygen to form 4-hydroxymandelate and hydrogen peroxide . 4-Hydroxymandelate is subsequently oxidized by hydroxymandelate oxidase (Hmo) to 4-hydroxylbenzoylformate, using FMN as a cofactor . Finally, 4-hydroxyphenylglycine transaminase (HpgT) transfers an ammonia moiety from a donor to 4-hydroxylbenzoylformate to form HPG .
Molecular Structure Analysis
The molecular structure of 4-Hydroxyphenylglycine consists of an aromatic ring with a hydroxyl group, an amino group, and a carboxylic acid group . The chemical formula is C8H9NO3 .
Chemical Reactions Analysis
The key chemical reactions involved in the synthesis of HPG include the aromatization of prephenate to 4-hydroxyphenylpyruvate, the oxidation of 4-hydroxyphenylpyruvate to 4-hydroxymandelate, the subsequent oxidation of 4-hydroxymandelate to 4-hydroxylbenzoylformate, and the transamination of 4-hydroxylbenzoylformate to form HPG .
Scientific Research Applications
Biosynthesis in Natural Products
4-Hydroxyphenylglycine (Hpg) is a non-proteinogenic aromatic amino acid found in a variety of peptide natural products, including glycopeptide antibiotics and biologically active linear and cyclic peptides. Intensive research has been conducted on the biosynthesis of Hpg, particularly in the context of chloroeremomycin, balhimycin, and pristinamycin. The structural and medicinal significance of Hpg and related phenylglycine-type amino acids in natural products has drawn considerable attention from both academic and pharmaceutical circles. The biosynthetic origin and incorporation of Hpg into these natural products have been a focus of several studies (Al Toma et al., 2015).
Role in Antibiotic Synthesis
Hpg plays a critical role in the synthesis of certain peptidic natural products synthesized by a non-ribosomal peptide synthetase mechanism. It is especially important in the vancomycin group of antibiotics where it contributes to the rigid conformation of the central heptapeptide aglycone and serves as the site for glycosylation. The biosynthesis pathway of L-p-hydroxyphenylglycine from prephenate has been detailed, with insights into the specific enzymatic steps involved (Hubbard et al., 2000).
Metabolic Pathway and Gene Duplication
The biosynthesis of Hpg involves the diversion of the tyrosine degradation pathway into secondary metabolism, requiring a set of three enzymes. This pathway, primarily observed in actinomycete bacteria, highlights the metabolic diversity and evolutionary aspects of gene duplication and the generation of paralogous gene sets. It underscores the metabolic and enzymatic richness present in bacteria like Herpetosiphon aurantiacus (Kastner et al., 2012).
Industrial Production and Application
The industrial significance of Hpg, particularly D-p-hydroxyphenylglycine (D-HPG), is highlighted by its role as a precursor in the synthesis of semisynthetic penicillin and cephalosporin. Various methods of microbial enzymatic synthesis, genetic engineering advancements, and the utilization of Hpg in different production processes have been extensively reviewed. This sheds light on the economic and practical aspects of Hpg in pharmaceutical manufacturing and its market implications (Bao-cheng, 2003; Xinguo, 2009).
Chemical Synthesis and Characterization
Advancements in the synthetic processes of Hpg, such as the sulfamic acid-glyoxylic acid-phenol method for p-hydroxyphenylglycine, highlight the chemical complexity and the optimization of yield in industrial settings. Studies employing in situ ATR-IR spectroscopy and other analytical methods provide a deeper understanding of the reaction sequences, key intermediates, and reaction paths, contributing to more efficient and sustainable chemical production processes (Mao et al., 2022).
Safety And Hazards
When handling 4-Hydroxyphenylglycine, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
2-amino-2-(4-hydroxyphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7,10H,9H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCWONGJFPCTTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90860473 | |
Record name | Amino(4-hydroxyphenyl)acetic acid | |
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Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxyphenylglycine | |
CAS RN |
938-97-6, 6324-01-2, 37784-25-1, 22818-40-2, 32462-30-9 | |
Record name | DL-p-Hydroxyphenylglycine | |
Source | CAS Common Chemistry | |
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Record name | 4-Hydroxyphenylglycine | |
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Record name | (1)-4-Hydroxyphenylglycine | |
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Record name | 4-Hydroxyphenylglycine | |
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Record name | 4-Hydroxyphenylglycine | |
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Record name | Benzeneacetic acid, .alpha.-amino-4-hydroxy-, (.alpha.R)- | |
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Record name | Benzeneacetic acid, .alpha.-amino-4-hydroxy-, (.alpha.S)- | |
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Record name | 4-hydroxyphenylglycine | |
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Record name | (±)-4-hydroxyphenylglycine | |
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Record name | 4-HYDROXYPHENYLGLYCINE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
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Citations
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